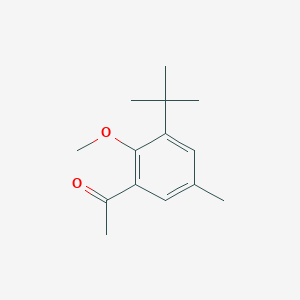
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a methyl group attached to a phenyl ring
準備方法
The synthesis of 1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-2-methoxy-5-methylphenol and ethanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically monitored using techniques such as gas chromatography to ensure the purity of the final product.
化学反応の分析
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
科学的研究の応用
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to inflammation, microbial growth, and cellular metabolism. The exact mechanisms are still under investigation and require further research.
類似化合物との比較
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-hydroxy-4-methoxyphenyl)ethanone and 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde share structural similarities.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of substituents on the phenyl ring give this compound unique chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
112700-11-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
1-(3-tert-butyl-2-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(10(2)15)13(16-6)12(8-9)14(3,4)5/h7-8H,1-6H3 |
InChIキー |
CTUKXCHIWNCGDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


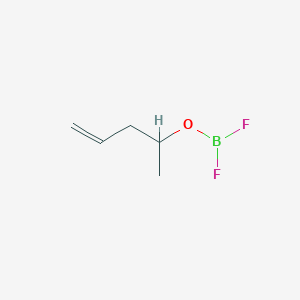
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
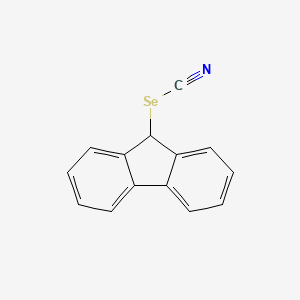
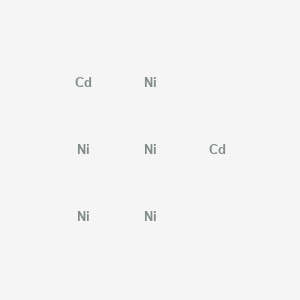

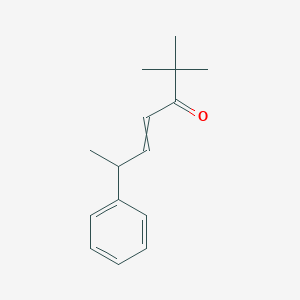



![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

